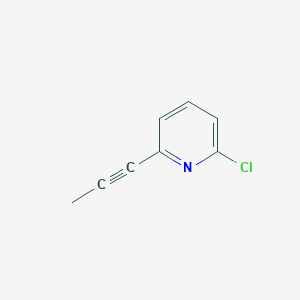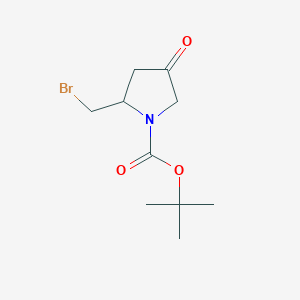![molecular formula C13H12N2O3S B13058251 [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate is a complex organic compound that features a thiazole ring and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate typically involves the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. The thiazole ring is a common motif in many drugs, and modifications to the this compound structure can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. The methoxybenzoate group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] benzoate: Lacks the methoxy group, which may affect its reactivity and binding properties.
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group, which can alter its electronic properties and reactivity.
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-nitrobenzoate:
Uniqueness
The presence of the methoxy group in [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it a valuable compound for various applications, as it can be fine-tuned to achieve desired chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
[2-imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate |
InChI |
InChI=1S/C13H12N2O3S/c1-17-10-4-2-9(3-5-10)13(16)18-8-11(14)12-15-6-7-19-12/h2-7,14H,8H2,1H3 |
InChI Key |
QWYSCBCBXDLKCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=N)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13058168.png)
![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)
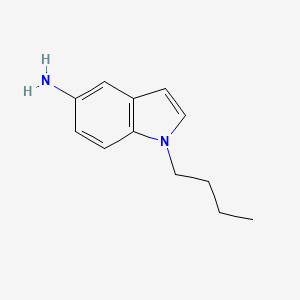

![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)
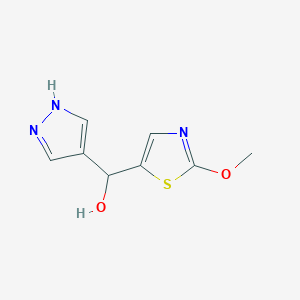


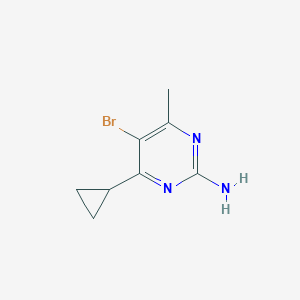
![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)

